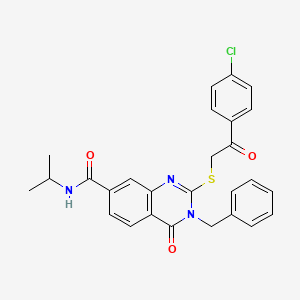

3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

3-Benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a 3,4-dihydroquinazolin-4-one core. Key structural features include:

- 4-Chlorophenyl-2-oxoethyl thioether at position 2, providing electron-withdrawing effects and metabolic stability.

- N-isopropyl carboxamide at position 7, enhancing solubility in organic solvents.

The compound’s structure has likely been validated via X-ray crystallography using tools like SHELX, a widely adopted software suite for small-molecule refinement and structure solution .

Properties

IUPAC Name |

3-benzyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-N-propan-2-ylquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24ClN3O3S/c1-17(2)29-25(33)20-10-13-22-23(14-20)30-27(31(26(22)34)15-18-6-4-3-5-7-18)35-16-24(32)19-8-11-21(28)12-9-19/h3-14,17H,15-16H2,1-2H3,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVZBRJRWSVZII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with quinazoline and imidazole moieties have been reported to exhibit a broad range of biological activities. Therefore, it’s plausible that this compound may interact with multiple targets, depending on its specific structure and functional groups.

Mode of Action

Compounds with similar structures have been reported to inhibit cyclooxygenase (cox) enzymes, which play a key role in inflammation. This suggests that the compound might interact with its targets to induce changes in their function, potentially leading to anti-inflammatory effects.

Biochemical Pathways

The compound may affect various biochemical pathways, given the broad range of activities associated with quinazoline and imidazole derivatives. For instance, if the compound acts as a COX inhibitor, it could affect the arachidonic acid pathway, leading to reduced production of prostaglandins and other inflammatory mediators.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound acts as a COX inhibitor, it could potentially reduce inflammation by decreasing the production of inflammatory mediators.

Biological Activity

3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS Number: 1113138-18-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SARs).

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 506.0 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C27H24ClN3O3S |

| Molecular Weight | 506.0 g/mol |

| CAS Number | 1113138-18-3 |

Research indicates that compounds within the quinazoline family often exhibit their biological effects through interactions with various enzymes and receptors. Specifically, derivatives similar to this compound have been studied for their inhibitory effects on enzymes such as α-glucosidase, which is relevant in the context of diabetes management. For instance, a related study demonstrated that modifications to the quinazoline structure enhanced α-glucosidase inhibition, leading to IC50 values significantly lower than that of acarbose, a standard antidiabetic drug .

Antidiabetic Activity

The compound has been evaluated for its potential as an α-glucosidase inhibitor. In vitro studies have shown that certain structural modifications can lead to increased potency against this enzyme. For example, derivatives with specific substituents exhibited IC50 values ranging from 49.40 to 83.20 μM, indicating promising antidiabetic properties .

Anticancer Activity

Quinazoline derivatives have also been investigated for their anticancer properties. In vitro assays against various cancer cell lines have revealed that compounds similar to this one exhibit cytotoxic effects. For instance, studies on related thiosemicarbazone derivatives showed significant anticancer activity against human colon cancer cell lines (HCT116), suggesting that modifications in the quinazoline structure could enhance its anticancer efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-donating groups on the benzyl moiety enhances biological activity. For example, compounds with methoxy or dimethylamino substituents displayed improved interactions with target enzymes compared to those with electron-withdrawing groups . The introduction of thioether functionalities has also been linked to increased biological activity due to enhanced binding affinity with target proteins.

Case Studies and Research Findings

- Inhibition of α-glucosidase : A study demonstrated that modifications to the quinazoline structure led to significant improvements in α-glucosidase inhibition compared to standard treatments like acarbose .

- Anticancer efficacy : Research on related compounds showed promising results against various cancer cell lines, highlighting the potential for further development in oncology applications .

- Antimicrobial properties : Although specific studies on this compound are scarce, similar quinazoline derivatives have shown selective antimicrobial activity, warranting further investigation into this aspect .

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Research indicates that compounds with a quinazoline core exhibit promising anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Anticonvulsant Properties

In vivo studies have evaluated the anticonvulsant activity of this compound, demonstrating its potential as a treatment for epilepsy. The compound's ability to modulate neurotransmitter release and enhance GABAergic activity contributes to its anticonvulsant effects. Experimental results indicate a reduction in seizure frequency in animal models when treated with this compound .

Dermatological Applications

The compound has also been investigated for its dermatological applications, particularly in formulations aimed at treating skin conditions such as psoriasis and dermatitis. Its anti-inflammatory properties make it suitable for topical applications, where it can reduce redness and irritation associated with these conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and safety profile. Modifications to the benzyl and chlorophenyl groups have been explored to enhance biological activity while minimizing toxicity. Research findings suggest that specific substitutions can lead to improved binding affinity to target receptors, thereby increasing therapeutic effectiveness .

Case Studies and Clinical Trials

Several case studies highlight the clinical potential of 3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide:

Comparison with Similar Compounds

Thioether vs. Sulfonamide Linkages

- The target compound’s thioether group (C–S–C) contrasts with sulfonamide (SO₂–N–) linkages in analogs like 477329-16-1 ().

- 4-Chlorophenyl Group : The electron-withdrawing chlorine atom stabilizes the 2-oxoethyl moiety, whereas analogs with 3-methoxybenzyl () or 2-fluorophenyl groups () may exhibit varied electronic and steric effects .

Carboxamide Variations

- The N-isopropyl carboxamide group offers moderate steric bulk compared to larger substituents like morpholinyl or piperazinyl groups in analogs (e.g., 1097880-27-7, ). Smaller alkyl groups (e.g., isopropyl) balance solubility and target interaction .

Functional Group Impact

*Calculated based on molecular formulas. †Estimated due to incomplete structural data.

Research Findings and Implications

- Synthetic Accessibility : The thioether group in the target compound may be synthesized via nucleophilic substitution, whereas sulfonamide-containing analogs (e.g., 477329-16-1) require sulfonyl chloride intermediates, which are more moisture-sensitive .

- Physicochemical Properties : The N-isopropyl carboxamide likely enhances solubility in polar aprotic solvents compared to aromatic substituents (e.g., 639051-94-8, ) .

- Biological Relevance: Quinazoline derivatives with 4-chlorophenyl groups (e.g., target compound) are often associated with kinase inhibition, while fluoroquinolones (e.g., 7f, ) target bacterial DNA gyrase .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?

- The synthesis involves sequential reactions (e.g., thioether formation, carboxamide coupling) requiring precise control of reaction conditions. For example, temperature (60–80°C for thiol coupling) and pH (neutral to slightly acidic for amide bond formation) are critical to avoid side reactions like oxidation of the thioether group .

- Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of reactive intermediates. Catalysts such as HATU or DCC improve coupling efficiency in carboxamide synthesis .

Q. How can structural validation be performed for this quinazoline derivative?

- X-ray crystallography : Use SHELXL for refining small-molecule structures, especially to resolve ambiguities in the thioether and benzyl substituent orientations. Validate hydrogen bonding networks using PLATON .

- NMR spectroscopy : Assign peaks using - and -NMR, focusing on the deshielded protons near the 4-oxo group (δ ~10–12 ppm) and the isopropyl carboxamide (δ ~1.2–1.5 ppm for CH) .

Q. What analytical methods are suitable for purity assessment?

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate impurities, particularly unreacted 4-chlorophenyl intermediates. Retention times for the target compound typically fall between 8–10 minutes under optimized conditions .

- Mass spectrometry : Confirm molecular weight (exact mass ~529.1 Da) using ESI-MS in positive ion mode, monitoring for fragmentation at the labile thioether bond .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s kinase inhibition?

- Molecular docking : Perform simulations (e.g., AutoDock Vina) to assess interactions between the 4-oxo quinazoline core and ATP-binding pockets in kinases like EGFR. Pay attention to the 3-benzyl group’s role in hydrophobic pocket engagement .

- Mutagenesis assays : Compare inhibition potency against wild-type vs. mutant kinases (e.g., EGFR T790M) to identify resistance mechanisms .

Q. What strategies address low solubility in biological assays?

- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain solubility without cytotoxicity. For in vivo studies, formulate as nanoparticles via solvent evaporation to enhance bioavailability .

- Derivatization : Introduce polar groups (e.g., sulfonate or tertiary amines) at the N-isopropyl position while monitoring SAR trade-offs .

Q. How should researchers resolve contradictions in crystallographic and computational data?

- Density functional theory (DFT) : Compare calculated vs. experimental bond lengths (e.g., C–S in thioether: ~1.81 Å) to identify torsional strain in the crystal lattice. Use Mercury for visualizing electron density maps .

- Dynamic NMR : Probe conformational flexibility of the 3-benzyl group at varying temperatures to explain discrepancies between solution-state and solid-state structures .

Q. What are best practices for validating biological activity against off-targets?

- Selectivity panels : Screen against kinase families (e.g., CDK, VEGFR) using radiometric assays. Cross-validate with cellular assays (e.g., apoptosis via Annexin V staining) to confirm specificity .

- Proteome profiling : Use affinity-based pull-down assays with biotinylated analogs to identify unintended protein binders .

Methodological Notes

- Crystallography : For ambiguous electron density near the 4-oxo group, employ twin refinement in SHELXL and validate with R values (<5%) .

- Synthesis troubleshooting : If yields drop below 40%, check for moisture ingress during carboxamide coupling or oxidative degradation of the thioether intermediate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.